molecular formula C25H32IN3O5 B1678850 RBI-257 Maleate CAS No. 911378-38-6

RBI-257 Maleate

Cat. No. B1678850
M. Wt: 581.4 g/mol
InChI Key: NIRRRTUKUHIOTQ-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RBI-257 Maleate is a highly potent dopamine D4 receptor-selective ligand . It is also known as 1-[4-Iodobenzyl]-4-[[2-[3-isopropoxy]pyridyl]-methylamino]piperidine maleate salt . It is used for research purposes .


Molecular Structure Analysis

The empirical formula of RBI-257 Maleate is C21H28IN3O · C4H4O4 . It has a molecular weight of 581.44 . The SMILES string representation of the molecule is [H]\C(=C(/ [H])C(O)=O)C(O)=O.CC©Oc1cccnc1N©C2CCN(CC2)Cc3ccc(I)cc3 .


Physical And Chemical Properties Analysis

RBI-257 Maleate is a solid substance with a white color . It is soluble in water (0.2 mg/mL), ethanol (1 mg/mL), 0.1 M HCl (7 mg/mL), and DMSO (9 mg/mL). It should be stored at a temperature of 2-8°C .

Safety And Hazards

RBI-257 Maleate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects . It is not intended for human or veterinary use .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28IN3O.C4H4O4/c1-16(2)26-20-5-4-12-23-21(20)24(3)19-10-13-25(14-11-19)15-17-6-8-18(22)9-7-17;5-3(6)1-2-4(7)8/h4-9,12,16,19H,10-11,13-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRRRTUKUHIOTQ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=C(C=C3)I.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32IN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RBI-257 Maleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Pedrosa, P Gomes, C Zeng, U Hopfer… - British journal of …, 2004 - Wiley Online Library
This study evaluated the response of the Na + /H + exchanger (NHE) to dopamine D 1 ‐ and D 2 ‐like receptor stimulation in immortalized renal proximal tubular epithelial cells and …
Number of citations: 40 bpspubs.onlinelibrary.wiley.com
ER Benjamin, F Pruthi, S Olanrewaju… - Journal of …, 2006 - journals.sagepub.com
Voltage-gated sodiumchannels (NaChs) are relevant targets for pain, epilepsy, and a variety of neurological and cardiac disorders. Traditionally, it has been difficult to develop structure-…
Number of citations: 44 journals.sagepub.com
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com
ER Benjamin, F Pruthi, S Olanrewaju, S Shan… - Biochemical …, 2006 - Elsevier
The N-type voltage-gated calcium channel (Ca v 2.2) functions in neurons to regulate neurotransmitter release. It comprises a clinically relevant target for chronic pain. We have …
Number of citations: 35 www.sciencedirect.com

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